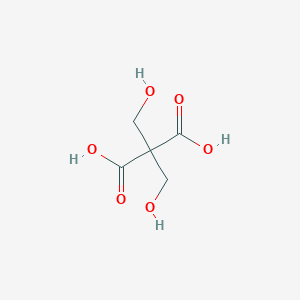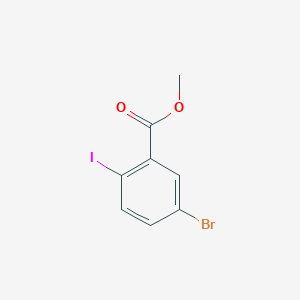
5-ブロモ-2-ヨード安息香酸メチル
概要
説明
Methyl 5-bromo-2-iodobenzoate (MBIB) is an organic compound belonging to the class of benzoates. It is a versatile reagent that has been used in a variety of applications, including organic synthesis, chromatography, and spectroscopy. MBIB is a colorless, volatile liquid with a pungent odor and a melting point of -16°C. It is soluble in water, alcohol, and a variety of organic solvents.
科学的研究の応用
農薬
この化合物の構造的特徴は、農薬の設計において重要です。研究者は、除草剤、殺菌剤、または殺虫剤の活性を高めるために、その置換基を修飾しています。分子構造を微調整することで、環境に優しい作物保護剤を開発しています。
要約すると、5-ブロモ-2-ヨード安息香酸メチルは、有機合成、イメージング、材料科学の橋渡しをしています。その二重ハロゲン化パターンは、さまざまな科学分野にわたる革新的な用途への扉を開きます。 詳細をお知りになりたい場合や、他の分野を探求したい場合は、お気軽にお問い合わせください! 🌟
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing hands thoroughly after handling (P264), and not eating, drinking, or smoking when using this product (P270) .
作用機序
Target of Action
Methyl 5-bromo-2-iodobenzoate is a derivative of benzoic acid and is primarily used as an intermediate in organic synthesis and pharmaceutical chemistry
Mode of Action
These halogen atoms can form halogen bonds with proteins or other biological molecules, influencing their structure and function .
Biochemical Pathways
The presence of halogen atoms can influence these interactions, potentially leading to alterations in downstream signaling pathways .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a CYP1A2 and CYP2C9 inhibitor . The compound’s lipophilicity (Log Po/w) is predicted to be 3.14, which can influence its distribution within the body .
Result of Action
It’s known that benzoic acid derivatives can have various biological effects, depending on their specific structural characteristics and the nature of their interactions with biological targets .
Action Environment
The action of Methyl 5-bromo-2-iodobenzoate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially influencing its absorption and distribution within the body. Additionally, the presence of other substances, such as proteins or lipids, can influence the compound’s solubility and bioavailability .
特性
IUPAC Name |
methyl 5-bromo-2-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRHLSZJEFJDLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454453 | |
| Record name | Methyl 5-bromo-2-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181765-86-6 | |
| Record name | Methyl 5-bromo-2-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-bromo-2-iodobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 5-bromo-2-iodobenzoate in organic synthesis?
A1: Methyl 5-bromo-2-iodobenzoate is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. Its structure, containing both a bromine and an iodine atom, allows for sequential cross-coupling reactions. [] This means that each halogen can be selectively replaced with a different aryl group, enabling the creation of diverse para-terphenyl derivatives. []
Q2: How does the structure of Methyl 5-bromo-2-iodobenzoate contribute to its application in synthesizing para-terphenyl derivatives?
A2: The presence of both bromine and iodine atoms on the benzene ring of Methyl 5-bromo-2-iodobenzoate is key to its utility. These halogens serve as reactive sites for two consecutive Suzuki-Miyaura coupling reactions. [] The reaction conditions, often involving a palladium catalyst, allow for the selective replacement of each halogen with an aryl group from an arylboronic acid. This sequential coupling at the para positions relative to the carboxylate group leads to the formation of the desired para-terphenyl structures. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
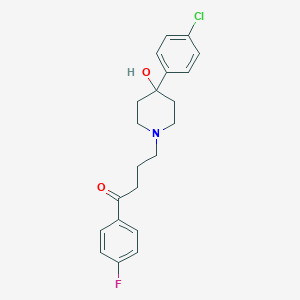

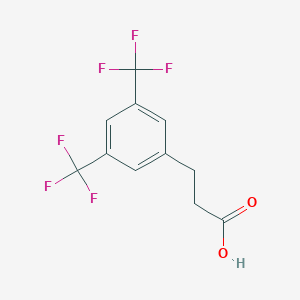
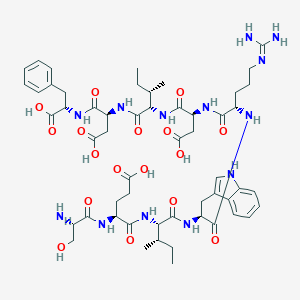
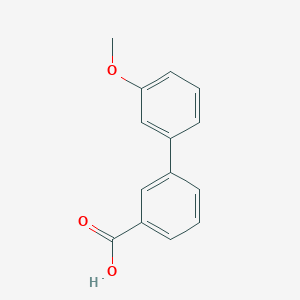
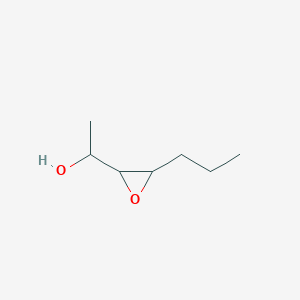
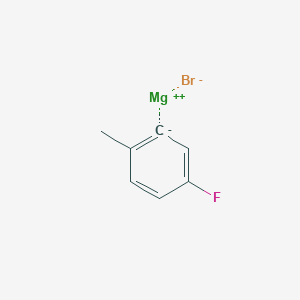
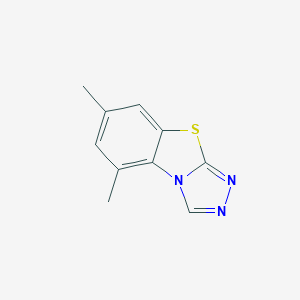
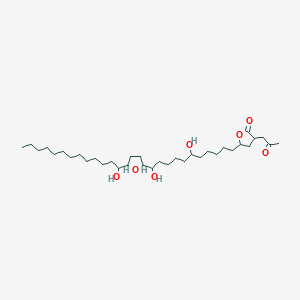


![Methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B65241.png)
